molecular formula C5H5N3O2 B3058982 4-Aminopyrimidine-2-carboxylic acid CAS No. 933703-11-8

4-Aminopyrimidine-2-carboxylic acid

Cat. No.: B3058982
CAS No.: 933703-11-8
M. Wt: 139.11 g/mol
InChI Key: NUILQFNJMVDDJG-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-2-carboxylic acid is a heterocyclic organic compound with the linear formula C5H5N3O2 . It has a molecular weight of 139.11 .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been reported via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5N3O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10)(H2,6,7,8) and the InChI key is NUILQFNJMVDDJG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Co-crystallization and Molecular Structure

4-Aminopyrimidine-2-carboxylic acid has been extensively studied in co-crystallization processes. Research indicates its ability to form stable hydrogen-bonded networks with other compounds, such as carboxylic acids. This property is significant in understanding molecular structures and interactions. For instance, a study demonstrated the formation of eight-membered hydrogen-bonded rings with carboxylic acid groups, resulting in infinite hydrogen-bonded chains (Chinnakali et al., 1999). Additionally, the molecular adducts of 2-aminopyrimidine with heterocyclic carboxylic acids were characterized using X-ray powder diffraction, which helped in understanding the crystal structures of these compounds (Lynch et al., 1998).

Supramolecular Chemistry

The role of this compound in supramolecular chemistry is notable. Studies have identified novel supramolecular synthons, which are fundamental building blocks in supramolecular assembly. This was particularly evident in the co-crystal structure of 2-aminopyrimidine with 1,4-naphthalenedicarboxylic acid, revealing complex poly-component hydrogen bond arrangements (Shan et al., 2002).

Crystal Structure Prediction

Research has also explored the potential of this compound in aiding crystal structure prediction. Through the classification of intermolecular interactions and multivariate statistics, insights were gained into the crystalline solid-state structures of this compound, providing valuable data for predicting crystal structures (Collins et al., 2010).

Capsule Construction

In the field of molecular encapsulation, this compound plays a key role. A study demonstrated the self-assembly of this compound with cavitand tetracarboxylic acid, forming a molecular capsule via hydrogen bonds. This capsule could encapsulate other molecules, showcasing its potential in molecular encapsulation technologies (Kobayashi et al., 2000).

Synthesis of Functionalized Compounds

Furthermore, this compound is significant in synthesizing various functionalized compounds. For instance, it was used in reactions leading to the creation of functionalized 4-aminopyridines, demonstrating its versatility in organic synthesis (Nishiwaki et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on pyrimidines, including 4-Aminopyrimidine-2-carboxylic acid, is ongoing, with a focus on understanding their synthesis, anti-inflammatory effects, and structure-activity relationships . This research could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-aminopyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUILQFNJMVDDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623205
Record name 4-Aminopyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933703-11-8
Record name 4-Aminopyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrimidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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